molecular formula C10H13N3O2 B2605743 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide CAS No. 1344876-34-1

2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide

Cat. No.: B2605743
CAS No.: 1344876-34-1
M. Wt: 207.233
InChI Key: KKBIDDVZLNQYGE-UHFFFAOYSA-N
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Description

2-[4-(N'-Hydroxycarbamimidoyl)phenyl]-N-methylacetamide (CAS 1344876-34-1) is a high-purity chemical compound supplied for research purposes. With a molecular formula of C10H13N3O2 and a molecular weight of 207.23 g/mol, this molecule is characterized by its N-methylacetamide backbone linked to a phenyl ring substituted with an N'-hydroxycarbamimidoyl functional group . This specific structure, particularly the carbamimidoyl group, is of significant interest in medicinal chemistry and biochemistry. It is often explored for its metal-chelating properties and its potential to interact with biological targets, such as enzymes, making it a valuable intermediate in the development of pharmacologically active molecules . The presence of the hydroxamic acid derivative (N'-hydroxycarbamimidoyl) group suggests potential for research into areas like enzyme inhibition. This product is intended for use in laboratory research only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for screening in various biochemical assays.

Properties

IUPAC Name

2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-12-9(14)6-7-2-4-8(5-3-7)10(11)13-15/h2-5,15H,6H2,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBIDDVZLNQYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)CC1=CC=C(C=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide typically involves the reaction of 4-cyanobenzaldehyde with hydroxylamine hydrochloride to form the corresponding amidoxime . This intermediate is then reacted with N-methylacetamide under specific conditions to yield the target compound . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(N’-hydroxycarbamimidoyl)phenyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by inhibiting key enzymes or proteins involved in the biological pathways of parasites, such as Leishmania . This inhibition disrupts the normal functioning of the parasites, leading to their death.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Key Functional Groups Biological Activity (IC₅₀/EC₅₀) Reference
2-[4-(N'-Hydroxycarbamimidoyl)phenyl]-N-methylacetamide (Target) Acetamide + phenyl N-methylacetamide, hydroxycarbamimidoyl Not reported -
Diethyl (5-Benzyl-2-(4-(N'-hydroxycarbamimidoyl)phenyl)-4,5-dihydrofuran-3-yl)phosphonate Dihydrofuran + phosphonate Phosphonate, hydroxycarbamimidoyl, benzyl IC₅₀ = 91.1 µM (Leishmania)
N1,N5-bis[4-(N'-Hydroxycarbamimidoyl)phenyl]glutaramide (3) Glutaramide + bis-phenyl Two hydroxycarbamimidoyl groups Not reported
2-(N′-Hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide Acetamide + morpholine Morpholinyl, hydroxycarbamimidoyl Not reported
N-[4-(N'-Hydroxycarbamimidoyl)phenyl]acetamide (CAS 6577-60-2) Acetamide + phenyl Unsubstituted acetamide, hydroxycarbamimidoyl Safety data only

Key Observations :

  • The dihydrofuran-phosphonate analog (IC₅₀ = 91.1 µM) demonstrates moderate anti-leishmanial activity, likely due to the phosphonate group enhancing membrane permeability .
  • Bis-glutaramide derivatives (e.g., compound 3) exhibit dual hydroxycarbamimidoyl groups, which may enhance metal-binding capacity but lack reported bioactivity data .

Physicochemical Properties

  • Solubility : Morpholine-containing analogs (e.g., compound in ) may exhibit improved aqueous solubility due to the morpholine ring’s polarity .
  • Stability : Hydroxycarbamimidoyl groups are prone to hydrolysis under acidic conditions, necessitating stabilization strategies in formulation .

Biological Activity

2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. Understanding its mechanisms of action and biological effects is crucial for further development and application in medicinal chemistry.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a hydroxycarbamimidoyl group and an N-methylacetamide moiety. This structural arrangement is believed to influence its interaction with biological targets, particularly enzymes involved in oxidative stress and inflammation.

Biological Activity Overview

Recent studies have highlighted the following key biological activities associated with this compound:

  • Heme Oxygenase-1 Inhibition :
    • The compound has been identified as a potent inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in various cellular processes including inflammation and apoptosis. In vitro assays have demonstrated that it can significantly reduce HO-1 expression levels, suggesting potential applications in treating oxidative stress-related diseases .
  • Antiproliferative Effects :
    • The compound exhibits antiproliferative activity against several cancer cell lines, particularly glioblastoma cells (U87MG). This effect is attributed to the modulation of HO-1 expression, which plays a critical role in cancer cell survival and proliferation .
  • Anti-inflammatory Properties :
    • Inhibition of HO-1 has been correlated with reduced inflammatory responses, making this compound a candidate for further exploration as an anti-inflammatory agent. The structural modifications in the compound enhance its binding affinity to the target enzyme, thereby increasing its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that correlate specific structural features with their biological effects:

Structural Feature Effect on Activity
Hydroxycarbamimidoyl groupEssential for HO-1 inhibition
N-methyl groupModulates lipophilicity and binding
Acetamide linkageInfluences solubility and bioavailability

These findings indicate that modifications to the hydroxycarbamimidoyl and acetamide groups can lead to enhanced biological activity.

Case Studies

Several case studies have been documented that explore the efficacy of this compound:

  • Study on Glioblastoma Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in U87MG cell viability, with significant reductions noted at concentrations as low as 10 µM. The mechanism was linked to increased apoptosis and decreased cell invasion capabilities .
  • In Vivo Models : In animal models of inflammation, administration of the compound led to a marked reduction in inflammatory markers, supporting its potential use as an anti-inflammatory therapeutic agent .

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including substitution and condensation steps. Key considerations include:

  • Temperature control : Maintain 60–80°C during substitution reactions to optimize intermediate formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Coupling agents : Use carbodiimides (e.g., EDC) for amide bond formation to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity yields .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the hydroxycarbamimidoyl group (δ 8.2–8.5 ppm for imine protons) and acetamide methyl (δ 2.1 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 278.3) .
  • Infrared (IR) spectroscopy : Detect characteristic bands (e.g., N–H stretch at ~3350 cm⁻¹, C=O at ~1650 cm⁻¹) .

Q. How can researchers optimize reaction yields during the synthesis of analogous hydroxycarbamimidoyl-containing compounds?

  • Methodological Answer :

  • Stoichiometric ratios : Use a 1.2:1 molar excess of the hydroxycarbamimidoyl precursor to drive the reaction to completion .
  • pH control : Alkaline conditions (pH 8–9) favor nucleophilic substitution in aryl halide intermediates .
  • Catalysts : Introduce palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl boronic acids are involved .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer :

  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity between the phenyl and acetamide groups .
  • Impurity profiling : Compare HPLC retention times with synthetic intermediates to identify unreacted starting materials .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental NMR assignments .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays :
  • Antimicrobial activity : Follow CLSI guidelines for broth microdilution assays against S. aureus (MIC ≤ 16 µg/mL) and E. coli .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Structure-activity relationship (SAR) : Modify the hydroxycarbamimidoyl group’s substituents and assess changes in potency .

Q. How can researchers address challenges in scaling up the synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .
  • Design of experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, stirring rate) for consistent batch yields .
  • Quality by design (QbD) : Establish critical quality attributes (CQAs) like purity (>98%) and particle size distribution .

Q. What mechanistic insights can explain unexpected reactivity during functionalization of the hydroxycarbamimidoyl group?

  • Methodological Answer :

  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediate formation rates .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C isotopes to trace reaction pathways and identify rate-determining steps .
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates in oxidation reactions involving the hydroxycarbamimidoyl moiety .

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